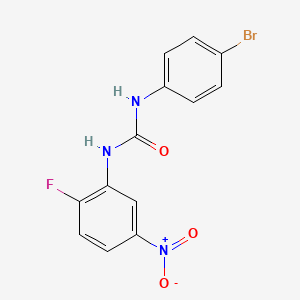
2-Methylpropyl(triphenyl)phosphanium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyltriphenylphosphonium bromide is an organic compound with the chemical formula C22H24BrP. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various organic molecules. The compound appears as a white or yellowish solid and is known for its solubility in organic solvents such as dimethylformamide, acetonitrile, and dichloromethane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isobutyltriphenylphosphonium bromide is typically synthesized by reacting triphenylphosphine with bromoisopropanol. The reaction conditions can be optimized based on the specific requirements of the synthesis .
Industrial Production Methods: In an industrial setting, the preparation of isobutyltriphenylphosphonium bromide involves the use of large-scale reactors where triphenylphosphine and bromoisopropanol are reacted under controlled conditions. The reaction mixture is then purified through recrystallization or other suitable purification techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Isobutyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of alkylated products .
Aplicaciones Científicas De Investigación
Isobutyltriphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate the behavior of phosphonium salts in biological systems.
Industry: It is utilized in the production of various chemical intermediates and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism by which isobutyltriphenylphosphonium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can interact with various molecular targets, facilitating the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the reagents used .
Comparación Con Compuestos Similares
Methyltriphenylphosphonium bromide: This compound is similar in structure but contains a methyl group instead of an isobutyl group.
Ethyltriphenylphosphonium bromide: Another similar compound with an ethyl group. It shares similar applications and reactivity patterns.
Uniqueness: Isobutyltriphenylphosphonium bromide is unique due to its specific alkyl group, which can influence its reactivity and solubility properties. This makes it suitable for certain reactions where other phosphonium salts may not be as effective .
Propiedades
Fórmula molecular |
C22H25BrP+ |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
2-methylpropyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H24P.BrH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1; |
Clave InChI |
VIKPDPHNYHUZQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)

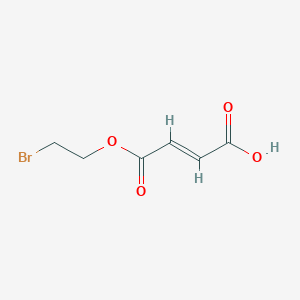

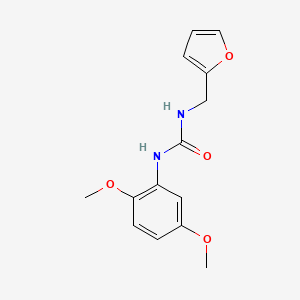
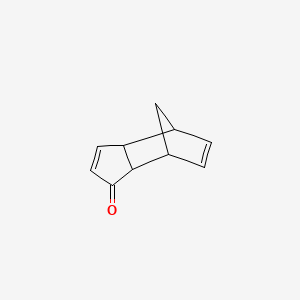
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
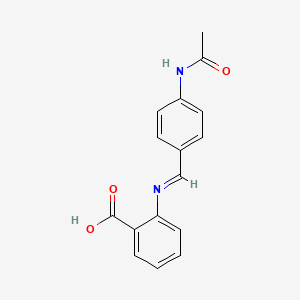
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)


